Maleic anhydride

Descripción

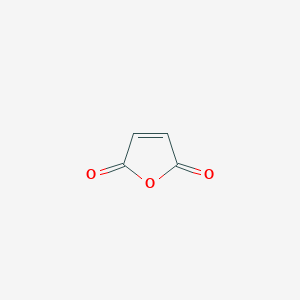

Structure

3D Structure

Propiedades

IUPAC Name |

furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-72-2 | |

| Record name | Maleic anhydride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024166 | |

| Record name | 2,5-Furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Furandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.38 (Air = 1), Relative vapor density (air = 1): 3.4 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform | |

CAS No. |

108-31-6 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5877ZJZ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ON381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Maleic anhydride synthesis pathways for laboratory-scale experiments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for maleic anhydride suitable for laboratory-scale experiments. The document details the core methodologies, including the traditional oxidation of benzene, the more contemporary and industrially favored oxidation of n-butane, and the emerging green alternative utilizing furfural. Each section includes detailed experimental protocols, quantitative data for comparison, and visualizations of the process workflows.

Overview of this compound Synthesis Pathways

This compound is a versatile intermediate in the chemical industry, primarily used in the production of unsaturated polyester resins, 1,4-butanediol, and as a raw material for various other chemicals. For laboratory-scale synthesis, several pathways can be employed, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired purity, and the specific equipment accessible in the laboratory.

The three main laboratory-scale synthesis routes are:

-

Vapor-Phase Oxidation of Benzene: A well-established method that utilizes a vanadium pentoxide-molybdenum trioxide (V₂O₅-MoO₃) catalyst.

-

Vapor-Phase Oxidation of n-Butane: The current industrial standard, employing a vanadium phosphorus oxide (VPO) catalyst. This method is considered more economical and environmentally friendly than the benzene route.

-

Vapor-Phase Oxidation of Furfural: A renewable "green" pathway that uses various catalysts, such as vanadium oxide supported on alumina (VOx/Al₂O₃).

Quantitative Data Summary

The following tables provide a summary of key quantitative data for each synthesis pathway, allowing for a direct comparison of their efficiencies and operating conditions at a laboratory scale.

Table 1: Comparison of this compound Synthesis Pathways

| Parameter | Benzene Oxidation | n-Butane Oxidation | Furfural Oxidation |

| Starting Material | Benzene | n-Butane | Furfural |

| Typical Catalyst | V₂O₅-MoO₃ on α-Al₂O₃ | Vanadium Phosphorus Oxide (VPO) | VOx/Al₂O₃ or H₅PV₂Mo₁₀O₄₀/Cu(CF₃SO₃)₂ |

| Typical Yield | ~65%[1] | 55-60% | Up to 73%[2] |

| Selectivity | 60-75%[3] | High | High |

| Operating Temperature | 350 - 450 °C[3] | 350 - 450 °C | ~320 °C[2] |

| Key Advantages | Mature and reliable technology.[4] | Economical, lower environmental impact. | Utilizes renewable feedstock. |

| Key Disadvantages | Use of toxic benzene.[1] | Requires specialized catalyst preparation. | Not as widely established as other methods. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.

Synthesis Pathway 1: Vapor-Phase Oxidation of Benzene

This process involves the catalytic oxidation of benzene vapor with air in a fixed-bed reactor.

-

Support Preparation: Use α-alumina (α-Al₂O₃) as the inert support material.

-

Impregnation: Prepare an aqueous solution of ammonium metavanadate (NH₄VO₃) and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O).

-

Coating: Impregnate the alumina support with the catalyst solution.

-

Drying and Calcination: Dry the impregnated support at 120°C for 2 hours, followed by calcination in air at 500°C for 3 hours to convert the salts to their respective oxides.

A laboratory-scale fixed-bed reactor is required for this synthesis. The setup consists of a gas delivery system, a preheater, the reactor tube containing the catalyst, a condenser, and a collection flask.

-

Catalyst Loading: Pack the fixed-bed reactor with the prepared V₂O₅-MoO₃ catalyst.

-

Reactant Feed: Introduce a mixture of benzene vapor and air into the preheater. The benzene can be vaporized by bubbling air through liquid benzene at a controlled temperature.

-

Reaction: Heat the reactor to the operating temperature of 350-450°C.[3] The reaction is highly exothermic, and temperature control is crucial.

-

Product Collection: The reactor effluent, containing this compound, unreacted benzene, and byproducts, is passed through a condenser. A significant portion of the this compound will condense directly.[3]

-

Scrubbing: The remaining gases are passed through a scrubber containing a suitable solvent, such as dibutyl phthalate, to capture the remaining this compound.[5]

-

Purification: The collected crude this compound is purified by vacuum distillation.[6]

References

Spectroscopic data of maleic anhydride (NMR, IR, Mass Spec) for structural elucidation

An In-depth Technical Guide to the Spectroscopic Data of Maleic Anhydride for Structural Elucidation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C₄H₂O₃) is a cyclic dicarboxylic anhydride of significant industrial importance, primarily utilized in the production of unsaturated polyester resins, paints, and plastics.[1] Its reactivity, stemming from the strained five-membered ring and the presence of a carbon-carbon double bond, makes it a versatile precursor in organic synthesis. Accurate structural confirmation is paramount for its application and for quality control. This guide provides a comprehensive overview of the spectroscopic data of this compound—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to serve as a detailed reference for its structural elucidation.

The structure of this compound is characterized by a plane of symmetry, which dictates the simplicity of its NMR spectra. The combination of olefinic and carbonyl groups gives rise to a distinct and readily interpretable spectroscopic fingerprint. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and uses visualizations to illustrate the logical workflow of spectroscopic analysis and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its symmetric structure.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy A sample of this compound (approximately 10-50 mg for ¹H, 50-200 mg for ¹³C) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a standard 5 mm NMR tube.[2][3] The use of deuterated solvents prevents interference from solvent protons in the ¹H spectrum.[2] Spectra are typically recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[3] For quantitative ¹³C NMR, a longer relaxation delay (d1) is employed to ensure accurate integration of the signals.[4]

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 (in CDCl₃) | Singlet (s) | 2H | Olefinic Protons (HC=CH) |

(Data sourced from ChemicalBook and other academic sources)[5][6]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 (in CDCl₃) | Carbonyl Carbons (C=O) |

| ~137.5 (in CDCl₃) | Olefinic Carbons (C=C) |

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The provided data is representative.)[7]

Structural Elucidation from NMR Data

The ¹H NMR spectrum of this compound is remarkably simple, displaying a single sharp peak.[2] This is due to the molecular symmetry, which renders the two olefinic protons chemically and magnetically equivalent. The downfield chemical shift (~7.10 ppm) is characteristic of protons attached to a carbon-carbon double bond that is conjugated with electron-withdrawing carbonyl groups.

Similarly, the ¹³C NMR spectrum shows only two signals, confirming the presence of two distinct carbon environments.[7] The signal at approximately 165.5 ppm is typical for carbonyl carbons in an anhydride, while the signal around 137.5 ppm corresponds to the sp²-hybridized olefinic carbons.[7] The simplicity of both spectra is conclusive evidence for the symmetrical nature of the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The IR spectrum of solid this compound can be obtained by preparing a potassium bromide (KBr) pellet or a Nujol mull.[8] For the KBr method, a small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk. For the Nujol mull technique, the sample is ground with a few drops of Nujol (mineral oil), and the resulting paste is spread between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.[9]

Data Presentation

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1857 - 1853 | Medium | Symmetric C=O Stretch (Anhydride) |

| 1790 - 1780 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~1631 | Variable | C=C Stretch |

| ~1060 | Strong | C-O-C Stretch (Ring) |

| ~894 | Strong | C-C Stretch |

| ~697 | Strong | =C-H Out-of-Plane Wagging |

(Data compiled from multiple sources)[9][10][11][12]

Structural Elucidation from IR Data

The IR spectrum of this compound provides a clear fingerprint of its functional groups. The most characteristic feature is the pair of strong absorption bands for the carbonyl groups. Cyclic anhydrides exhibit two C=O stretching bands due to symmetric and asymmetric vibrations.[10] For this compound, these appear at approximately 1853 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric).[10] The higher frequency of these bands compared to open-chain anhydrides is characteristic of a five-membered ring system. The presence of a C=C bond is confirmed by a peak around 1631 cm⁻¹.[12] Additionally, a strong band around 1060 cm⁻¹ is indicative of the C-O-C stretching within the anhydride ring.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure and elemental composition.

Experimental Protocol

For Electron Ionization (EI) Mass Spectrometry, the this compound sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process creates a positively charged molecular ion (M⁺) and various fragment ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of these ions against their m/z values.

Data Presentation

Table 4: Key Mass Spectrometry Fragments for this compound (EI)

| m/z | Proposed Fragment Ion | Identity |

| 98 | [C₄H₂O₃]⁺ | Molecular Ion (M⁺) |

| 70 | [C₃H₂O₂]⁺ | [M - CO]⁺ |

| 54 | [C₃H₂O]⁺ | [M - CO₂]⁺ |

| 26 | [C₂H₂]⁺ | Acetylene Cation |

(Data sourced from the NIST WebBook)[13]

Structural Elucidation from MS Data

The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at an m/z of 98, which corresponds to its molecular weight (98.06 g/mol ).[13][14] This peak confirms the molecular formula C₄H₂O₃. The fragmentation pattern is consistent with the cyclic anhydride structure. Key fragmentation pathways include the loss of carbon monoxide (CO) to give a fragment at m/z 70, and the loss of carbon dioxide (CO₂) to produce a fragment at m/z 54.[13] The presence of a peak at m/z 26 is attributed to the formation of the stable acetylene cation.

Visualization of Spectroscopic Workflow and Fragmentation

Workflow for Structural Elucidation

The following diagram illustrates the logical process of using multiple spectroscopic techniques to determine the structure of an unknown compound, as applied to this compound.

Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

Mass Spectrometry Fragmentation Pathway

This diagram visualizes the primary fragmentation patterns of this compound observed in electron ionization mass spectrometry.

References

- 1. This compound | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. sc.edu [sc.edu]

- 5. This compound(108-31-6) 1H NMR spectrum [chemicalbook.com]

- 6. macmillanlearning.com [macmillanlearning.com]

- 7. The C NMR spectrum of this compound is shown below - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. What is the infrared spectroscopy analysis of this compound? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

The Chemistry of a Versatile Building Block: An In-depth Guide to Maleic Anhydride Reaction Mechanisms in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Maleic anhydride, a cyclic dicarboxylic anhydride, stands as a cornerstone in organic synthesis, prized for its high reactivity and versatility. Its electron-deficient double bond and strained ring structure make it a willing participant in a diverse array of chemical transformations. This technical guide delves into the core reaction mechanisms of this compound, providing a comprehensive resource for researchers and professionals in drug development and chemical sciences. We will explore the intricacies of its participation in cycloadditions, conjugate additions, esterifications, and polymerizations, supported by detailed experimental protocols and quantitative data to facilitate practical application.

Diels-Alder Reaction: A Gateway to Cyclic Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful and elegant methods for the construction of six-membered rings. This compound is a classic and highly reactive dienophile due to the electron-withdrawing nature of the anhydride moiety, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

The reaction proceeds in a concerted fashion, where the π-electrons of a conjugated diene and the dienophile rearrange to form a new six-membered ring in a single step. The stereospecificity of the reaction is a key feature, with the stereochemistry of the reactants being retained in the product.

Mechanism of the Diels-Alder Reaction:

Caption: Diels-Alder reaction mechanism.

Quantitative Data for Diels-Alder Reactions

| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Furan | This compound | Tetrahydrofuran | 50 | 30 min | - | [1] |

| Anthracene | This compound | Xylene | Reflux | 20 min | - | [2] |

| 1,3-Butadiene | This compound | Xylene | - | - | - | [3] |

Experimental Protocol: Diels-Alder Reaction of Furan and this compound[1]

-

Materials: 250 mL beaker, 50 mL round bottom flask, magnetic stir bar, thermometer, hot plate, this compound, furan, tetrahydrofuran (THF).

-

Procedure:

-

Fill a 250 mL beaker with approximately 150 mL of tap water and heat to 50°C on a hot plate.

-

To a 50 mL round bottom flask, add a magnetic stirrer, 5.0 g of this compound, and 10.0 mL of THF.

-

Lower the flask into the water bath and stir until the this compound is completely dissolved.

-

Add 3.5 mL of furan to the flask and continue stirring at 50°C for 30 minutes.

-

Remove the flask from the water bath and allow it to cool to room temperature.

-

Cork the flask and let it stand for 48 hours to allow for crystallization of the product.

-

Isolate the product crystals by vacuum filtration.

-

Michael Addition: Formation of Carbon-Nucleophile Bonds

The electron-deficient double bond of this compound makes it an excellent Michael acceptor. In a Michael addition, a nucleophile (Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles for Michael additions to this compound include amines, thiols, and carbanions. The reaction is typically base-catalyzed, with the base serving to deprotonate the nucleophile, increasing its reactivity.

Mechanism of the Aza-Michael Addition:

Caption: Aza-Michael addition mechanism.

Quantitative Data for Michael Additions

| Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Diethylamine | Toluene | Ambient | 30 min | - | [4] |

| Diphenylamine | Toluene | 50-60 | 1 h | - | [4] |

| Benzylamine | Toluene | Ambient | 30 min | - | [4] |

| Pyrrolidine | Toluene | Ambient | 2 h | - | [4] |

| p-Chloroaniline | Solid-state | - | - | - | |

| p-Anisidine | Solid-state | - | - | - |

Experimental Protocol: Aza-Michael Addition of Amines to this compound[4][6]

-

Materials: this compound, amine (e.g., diethylamine, diphenylamine, benzylamine, or pyrrolidine), toluene, round-bottom flask, magnetic stirrer.

-

Procedure:

-

Dissolve this compound (2.0 mmol) in toluene in a round-bottom flask.

-

Add the amine (1 equivalent) to the solution at ambient temperature (approximately 26°C).

-

Stir the reaction mixture. The reaction with diethylamine and benzylamine is moderately exothermic and completes in about 30 minutes. The reaction with diphenylamine requires heating at 50-60°C for about 1 hour. The reaction with pyrrolidine is mildly exothermic and completes in about 2 hours.

-

The product can be isolated as a syrupy mass or a crystalline solid.

-

Characterize the product using IR, 1H NMR, and 13C NMR spectroscopy.

-

Esterification: Synthesis of Maleate Esters

The anhydride ring of this compound is susceptible to nucleophilic attack by alcohols, leading to ring-opening and the formation of a monoester. This initial reaction is typically fast.[5] The resulting carboxylic acid can then undergo a second esterification reaction with another molecule of alcohol to form a diester.[5] This second step is slower and often requires a catalyst and the removal of water to drive the equilibrium towards the product.[5]

Mechanism of Esterification:

Caption: Two-step esterification mechanism.

Quantitative Data for Esterification Reactions

| Alcohol | Catalyst | Temperature (K) | Molar Ratio (Alcohol:Anhydride) | Reference |

| Butan-1-ol | Sulfuric acid, Phosphotungstic acid, Dowex 50WX8, Tetrabutyl zirconate | 383–413 | 2.2:1 to 5:1 | |

| 2-Methylpropan-1-ol | Sulfuric acid, Phosphotungstic acid, Dowex 50WX8, Tetrabutyl zirconate | 383–413 | 2.2:1 to 5:1 | |

| Butan-2-ol | Sulfuric acid, Phosphotungstic acid, Dowex 50WX8, Tetrabutyl zirconate | 383–413 | 2.2:1 to 5:1 | |

| Methanol | H-Y zeolite | 363 | 3:1 | [6] |

Experimental Protocol: Esterification of this compound with Butan-1-ol[8]

-

Materials: this compound, butan-1-ol, acid catalyst (e.g., sulfuric acid), semibatch reactor.

-

Procedure:

-

Charge the butyl alcohol into the reactor and heat it to its boiling point.

-

Add the this compound to the reactor and stir the mixture thoroughly to heat it to the desired reaction temperature (383–413 K).

-

Add the catalyst to the reaction mixture.

-

Withdraw samples periodically to determine the concentration of the acid and monitor the reaction progress.

-

The reaction is carried out with continuous removal of water from the reaction system to drive the equilibrium towards the diester product.

-

Polymerization: Crafting Functional Macromolecules

This compound is a versatile monomer that can undergo polymerization through various mechanisms, most notably free-radical polymerization. It readily copolymerizes with a variety of electron-rich monomers, such as styrene, to form alternating copolymers.[7] This alternating tendency is attributed to the formation of a charge-transfer complex between the electron-rich and electron-poor monomers.

These copolymers are of significant interest in the pharmaceutical and biomedical fields due to their biocompatibility and the presence of the reactive anhydride functionality, which allows for further modification and drug conjugation.[5][7]

Mechanism of Free-Radical Copolymerization (Styrene and this compound):

Caption: Free-radical copolymerization.

Quantitative Data for Polymerization Reactions

| Comonomer | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Styrene | BPO/TEMPO | - | 120 | 20 | - | [8] |

| Styrene | - | Cyclohexanone | 100 | 4 | - | [9] |

| N-p-fluorophenylmaleimide | BPO | Cyclohexanone | 100 | 4 | - | [9] |

| Styrene | RAFT agent | Toluene | 55 | 24 | 99.1 | [10] |

Experimental Protocol: Free-Radical Copolymerization of Styrene and this compound[13]

-

Materials: Styrene, this compound, toluene, RAFT agent (Reversible Addition-Fragmentation chain Transfer agent), round-bottom flask.

-

Procedure:

-

Take 4.1640 g of styrene (0.04 mol) and 3.9204 g (0.04 mol) of this compound into a round-bottom flask containing 25 mL of toluene.

-

Add the RAFT agent to the flask.

-

Carry out the polymerization at a controlled temperature (e.g., 55°C).

-

Monitor the monomer conversion over time.

-

After the desired reaction time (e.g., 24 hours), terminate the polymerization.

-

Precipitate the polymer by pouring the reaction mixture into an excess of a non-solvent (e.g., methanol).

-

Collect the polymer and dry it under vacuum.

-

Characterize the resulting copolymer using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Size Exclusion Chromatography (SEC).

-

Conclusion

The rich and varied chemistry of this compound solidifies its position as an indispensable tool in the arsenal of synthetic chemists. Its ability to readily participate in fundamental organic reactions provides access to a vast landscape of molecular architectures, from complex cyclic systems to functional polymers. For researchers and professionals in drug development, a thorough understanding of these reaction mechanisms is paramount for the rational design and synthesis of novel therapeutic agents and advanced drug delivery systems. The detailed protocols and compiled data within this guide are intended to serve as a practical resource to inspire and facilitate further innovation in this exciting field.

References

- 1. docsity.com [docsity.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. scribd.com [scribd.com]

- 4. daneshyari.com [daneshyari.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Maleic Anhydride in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for maleic anhydride in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with a strong, acrid odor.[1][2][3] It is a versatile intermediate in the chemical industry, notably in the production of unsaturated polyester resins and as a dienophile in Diels-Alder reactions.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Synonyms | cis-Butenedioic Anhydride, 2,5-Furandione, Maleic Acid Anhydride[1][5] |

| CAS Number | 108-31-6[1] |

| Molecular Weight | 98.06 g/mol [3][5] |

| Melting Point | 52.8 °C (127 °F)[5][6] |

| Boiling Point | 202 °C (396 °F)[5][6] |

| Flash Point | 103 °C (218 °F)[5][7] |

| Autoignition Temperature | 477 °C (890 °F)[3][7] |

| Lower Explosive Limit (LEL) | 1.4%[5][7] |

| Upper Explosive Limit (UEL) | 7.1%[5][7] |

| Vapor Pressure | 0.2 mmHg at 20 °C[5] |

| Specific Gravity | 1.48[5] |

| Water Solubility | Reacts with water to form maleic acid[1][5][7] |

| Odor Threshold | 0.32 ppm[1] |

Hazard Identification and Health Effects

This compound is classified as a corrosive and toxic substance that can cause severe health effects upon exposure.[2][8]

Acute Effects:

-

Inhalation: Causes irritation to the nose, throat, and lungs.[1][2] Higher exposures can lead to bronchitis and a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency and can be delayed.[1] Symptoms may include headache, dizziness, nausea, and vomiting.[1]

-

Skin Contact: Causes severe skin irritation and burns.[1][8]

-

Eye Contact: Causes severe eye irritation and can lead to permanent eye damage.[1][8]

-

Ingestion: Harmful if swallowed and can cause burns to the digestive tract.[6][8]

Chronic Effects:

-

Repeated or prolonged exposure can lead to chronic bronchitis, asthma-like allergies, and skin sensitization (allergic contact dermatitis).[1][2][9] Once sensitized, even very low future exposures can trigger an allergic reaction.[1]

Occupational Exposure Limits

Various regulatory bodies have established occupational exposure limits for this compound to protect laboratory personnel.

| Organization | Exposure Limit (8-hour TWA unless specified) |

| OSHA (PEL) | 0.25 ppm (1 mg/m³)[1][11][12] |

| NIOSH (REL) | 0.25 ppm (1 mg/m³) (10-hour TWA)[1][11][12] |

| ACGIH (TLV) | 0.01 mg/m³ (inhalable fraction and vapor)[11] |

| CAL/OSHA (PEL) | 0.1 ppm (0.4 mg/m³)[11] |

| IDLH | 10 mg/m³[7][11][12] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[13][14]

-

Hand Protection: Use chemically resistant gloves such as nitrile or chloroprene.[13][15] Always inspect gloves before use and use proper glove removal technique.[13]

-

Eye Protection: Chemical safety goggles are mandatory.[2][13] A face shield is also recommended, especially when handling larger quantities or if there is a risk of splashing.[13][16]

-

Skin and Body Protection: A lab coat must be worn and fully buttoned.[13] For tasks with a higher risk of exposure, chemically impervious clothing, such as an apron and over-boots, may be necessary.[15]

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[13] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator is required.[1][10] For exposures over 0.0025 ppm, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[1]

Engineering Controls

-

Ventilation: Work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][13][17] Local exhaust ventilation should be used to control dust or vapors at the source.[2]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in any laboratory where this compound is handled.[13][17]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[13][14] Do not breathe dust or vapors.[13][15] Use non-sparking tools, especially when opening and closing containers.[1] Smoking, eating, and drinking are strictly prohibited in areas where this compound is handled.[2][8] Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][17] Keep containers tightly closed to prevent contact with moisture.[2][13] Store separately from strong bases, oxidizing agents, reducing agents, acids, and alkali metals.[1][2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response Workflow

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. CN110776418A - Method for preparing maleic acid ester by catalyzing this compound with ionic liquid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. Esterification involves the reaction of this compound with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 7. scribd.com [scribd.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. atc.io [atc.io]

- 10. tandfonline.com [tandfonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. youtube.com [youtube.com]

- 14. 1,3-Butadiene and this compound Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 15. scribd.com [scribd.com]

- 16. ajast.net [ajast.net]

- 17. tandfonline.com [tandfonline.com]

A Comprehensive Guide to the Solubility of Maleic Anhydride in Common Organic Solvents for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of maleic anhydride in a variety of common organic solvents. Understanding the solubility of this versatile chemical intermediate is crucial for its application in the synthesis of resins, polymers, pharmaceuticals, and other specialty chemicals. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid in experimental design and process optimization.

Quantitative Solubility of this compound

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. The following table summarizes the quantitative solubility data in various organic solvents, primarily at 25°C, to facilitate solvent selection for crystallization, reaction, and purification processes.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Ketones | Acetone | 25 | 227 |

| 2-Butanone (MEK) | 25 | 48.62 | |

| Esters | Ethyl acetate | 25 | 112 |

| Methyl acetate | 25 | 68.82 | |

| Halogenated | Chloroform | 25 | 52.5 |

| Hydrocarbons | |||

| Carbon tetrachloride | 25 | 0.60 | |

| Aromatic | Benzene | 25 | 50 |

| Hydrocarbons | |||

| Toluene | 25 | 23.4 | |

| o-Xylene | 25 | 19.4 | |

| Ethers | 1,4-Dioxane | 25 | 66.51 |

| Tetrahydrofuran (THF) | 25 | 53.58 | |

| Alcohols | Ethanol | 25 | 57.84 (reacts to form ester) |

| Methanol | 25 | 141.49 (reacts to form ester) | |

| Isopropanol | 25 | 36.66 (reacts to form ester) | |

| Amides | Dimethylformamide (DMF) | - | High (specific data not found) |

| Acids | Acetic Acid | - | Soluble (specific data not found) |

| Aliphatic | Ligroin (Petroleum ether) | 25 | 0.25 |

| Hydrocarbons |

Note: this compound reacts with water and alcohols to form maleic acid and the corresponding ester, respectively.[1][2][3][4] The solubility in these reactive solvents is often a measure of miscibility leading to reaction rather than simple dissolution.

Experimental Protocol for Determining this compound Solubility

This section outlines a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is based on preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Constant temperature circulating bath

-

Calibrated thermometer or thermocouple

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials with airtight caps

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

Procedure:

-

Temperature Control: Set the circulating bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Solvent Addition: Add a known mass of the selected organic solvent to the jacketed vessel.

-

Solute Addition: Gradually add an excess amount of this compound to the solvent while stirring continuously. An excess is necessary to ensure a saturated solution is formed.

-

Equilibration: Allow the mixture to stir for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

-

Sampling: Once equilibrium is reached, stop the stirrer and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated syringe fitted with a filter to avoid crystallization during sampling.

-

Sample Weighing: Immediately transfer the filtered sample into a pre-weighed, airtight vial and record the total mass of the vial and the saturated solution.

-

Solvent Evaporation: Place the vial with the sample in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-70°C). The oven should be well-ventilated.

-

Final Weighing: Once all the solvent has evaporated and the mass of the vial with the dried this compound is constant, record the final mass.

-

Calculation: The solubility (S) in grams of this compound per 100 g of solvent can be calculated using the following formula: